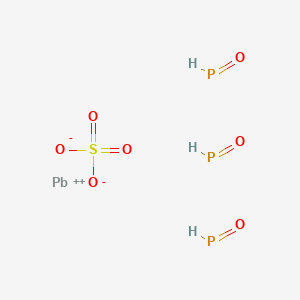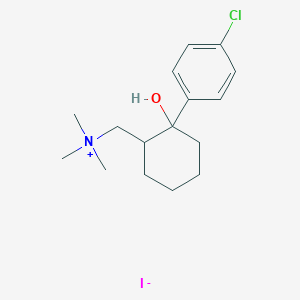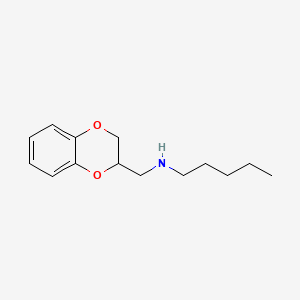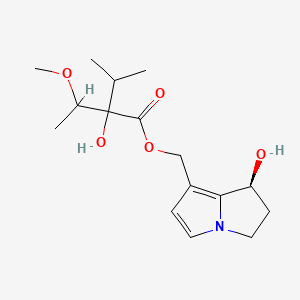
Dehydroheliotrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroheliotrine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their hepatotoxic, genotoxic, and carcinogenic properties. These compounds are commonly found in certain plant species and have been studied for their toxicological effects on humans and animals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroheliotrine can be synthesized through the dehydrogenation of heliotrine, a process that involves the removal of hydrogen atoms. This reaction typically requires the presence of a dehydrogenating agent and specific reaction conditions to ensure the successful conversion of heliotrine to this compound .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic chemistry techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroheliotrine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced products.
Substitution: Replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Dehydroheliotrine has been extensively studied for its toxicological effects, particularly its hepatotoxicity and genotoxicity. It is used in research to understand the mechanisms of liver damage and cancer development caused by pyrrolizidine alkaloids. Additionally, this compound serves as a model compound in studies investigating the phototoxicity of pyrrolizidine alkaloids under ultraviolet (UVA) irradiation .
Wirkmechanismus
The toxic effects of dehydroheliotrine are primarily due to its ability to form reactive metabolites that bind to cellular macromolecules, leading to cellular damage and apoptosis. The compound undergoes metabolic activation in the liver, producing this compound N-oxide, which can form DNA adducts and induce mutations. This process involves the cytochrome P450 enzyme system, which plays a crucial role in the bioactivation of pyrrolizidine alkaloids .
Vergleich Mit ähnlichen Verbindungen
- Dehydromonocrotaline
- Dehydroretrorsine
- Dehydroriddelliine
Comparison: Dehydroheliotrine shares structural similarities with other dehydropyrrolizidine alkaloids, such as dehydromonocrotaline and dehydroretrorsine. it is unique in its specific metabolic pathways and the types of DNA adducts it forms. This uniqueness makes this compound a valuable compound for studying the specific toxicological effects of pyrrolizidine alkaloids .
Eigenschaften
CAS-Nummer |
23107-11-1 |
|---|---|
Molekularformel |
C16H25NO5 |
Molekulargewicht |
311.37 g/mol |
IUPAC-Name |
[(7S)-7-hydroxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl 2-hydroxy-2-(1-methoxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C16H25NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,7,10-11,13,18,20H,6,8-9H2,1-4H3/t11?,13-,16?/m0/s1 |
InChI-Schlüssel |
KYSOVPPHGLNVRV-ULKWEWGCSA-N |
Isomerische SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=C2[C@H](CCN2C=C1)O)O |
Kanonische SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=C2C(CCN2C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


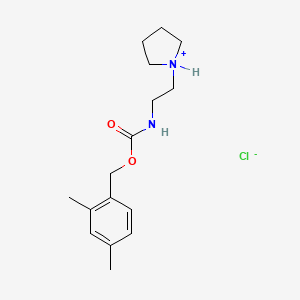



![5-[(2-hydroxyphenyl)diazenyl]-6-methyl-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13742828.png)


![butyl 4-[3-[3-(dimethylamino)propoxy]indazol-1-yl]benzoate](/img/structure/B13742855.png)
